

Spectroscopic data of (-)-Menthyl benzoate (NMR, IR, MS)

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Compound of Interest

Compound Name: (-)-Menthyl benzoate

Cat. No.: B10753262

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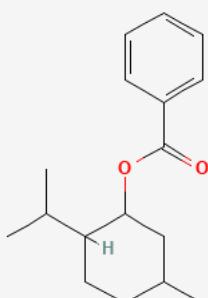
An In-depth Technical Guide to the Spectroscopic Data of **(-)-Menthyl Benzoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for **(-)-Menthyl benzoate**, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. While specific experimental spectra for **(-)-Menthyl benzoate** are not readily available in public databases accessible through web searches, this guide compiles predicted data, general characteristics, and standard experimental protocols relevant to the analysis of this compound.

Molecular Structure

(-)-Menthyl benzoate is an ester formed from the reaction of (-)-menthol and benzoic acid. Its chemical structure is shown below:



- Molecular Formula: $C_{17}H_{24}O_2$ [1][2]
- Molecular Weight: 260.4 g/mol [1][2]

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry of **(-)-Menthyl benzoate**, likely utilizing electron ionization (EI), results in the formation of a molecular ion and characteristic fragment ions. The predicted key fragments are summarized in Table 1. The PubChem database indicates a GC-MS entry from the NIST Mass Spectrometry Data Center with top peaks at m/z 105 and 138.[2]

Table 1: Predicted Mass Spectrometry Fragmentation Data for **(-)-Menthyl benzoate**

m/z	Proposed Fragment Ion	Formula	Fragmentation Pathway
260	Molecular Ion $[M]^+$	$[C_{17}H_{24}O_2]^+$	Ionization of the parent molecule
138	Menthyl group	$[C_{10}H_{18}]^+$	Cleavage of the ester bond
123	Methoxycarbonylcyclohexane fragment	$[C_8H_{15}O]^+$	Rearrangement and fragmentation of the menthyl group
105	Benzoyl cation	$[C_7H_5O]^+$	Cleavage of the ester bond with charge retention on the benzoyl group (often the base peak)
77	Phenyl cation	$[C_6H_5]^+$	Loss of CO from the benzoyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ^1H and ^{13}C NMR spectra for **(-)-Methyl benzoate** are not publicly available in the searched databases. However, the expected chemical shifts can be predicted based on the functional groups present in the molecule.

The ^1H NMR spectrum of **(-)-Methyl benzoate** is anticipated to display signals in two primary regions:

- Aromatic Region (δ 7.0-8.1 ppm): Protons on the benzene ring will appear in this downfield region. The protons ortho to the carbonyl group are expected to be the most deshielded.
- Aliphatic Region (δ 0.5-5.0 ppm): The protons of the methyl group will reside in this upfield region, likely showing complex splitting patterns due to the rigid chair conformation of the cyclohexane ring and the presence of diastereotopic protons. The proton on the carbon bearing the ester oxygen (CH-O) is predicted to be the most downfield signal in this aliphatic cluster.

The ^{13}C NMR spectrum of **(-)-Methyl benzoate** will exhibit distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the methyl moiety. The PubChem database indicates the availability of a ^{13}C NMR spectrum on SpectraBase.[\[2\]](#)

Table 2: Predicted ^{13}C NMR Chemical Shift Ranges for **(-)-Methyl benzoate**

Carbon Type	Predicted Chemical Shift (ppm)
Carbonyl (C=O)	165-175
Aromatic (C-Ar)	128-135
Methyl (CH-O)	70-80
Methyl (Aliphatic C)	15-50

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for **(-)-Methyl benzoate** is not provided in the search results, its characteristic absorption bands can be predicted based on its functional groups. PubChem notes the availability of a vapor phase IR spectrum on SpectraBase.[\[2\]](#)

Table 3: Predicted Infrared Absorption Bands for **(-)-Methyl benzoate**

Functional Group	Absorption Range (cm ⁻¹)	Intensity
C=O (Ester)	1715-1735	Strong
C-O (Ester)	1100-1300	Strong
C-H (Aromatic)	3000-3100	Medium
C-H (Aliphatic)	2850-3000	Medium-Strong
C=C (Aromatic)	1450-1600	Medium

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Specific parameters may require optimization for **(-)-Methyl benzoate**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(-)-Methyl benzoate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. If quantitative analysis is needed, add a small amount of an internal standard such as tetramethylsilane (TMS).
- ¹H NMR Acquisition: Acquire the spectrum using a 300-500 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a satisfactory signal-to-noise ratio.
- ¹³C NMR Acquisition: The spectrum can be acquired on the same instrument, typically using a proton-decoupled sequence. A greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally necessary due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

- Sample Preparation: As **(-)-Methyl benzoate** is expected to be a liquid or a low-melting solid, it can be analyzed as a neat thin film between two NaCl or KBr plates. Alternatively, a

solution in a solvent that has minimal interference in the IR region of interest (e.g., CCl_4 or CHCl_3) can be prepared for analysis in a liquid cell.

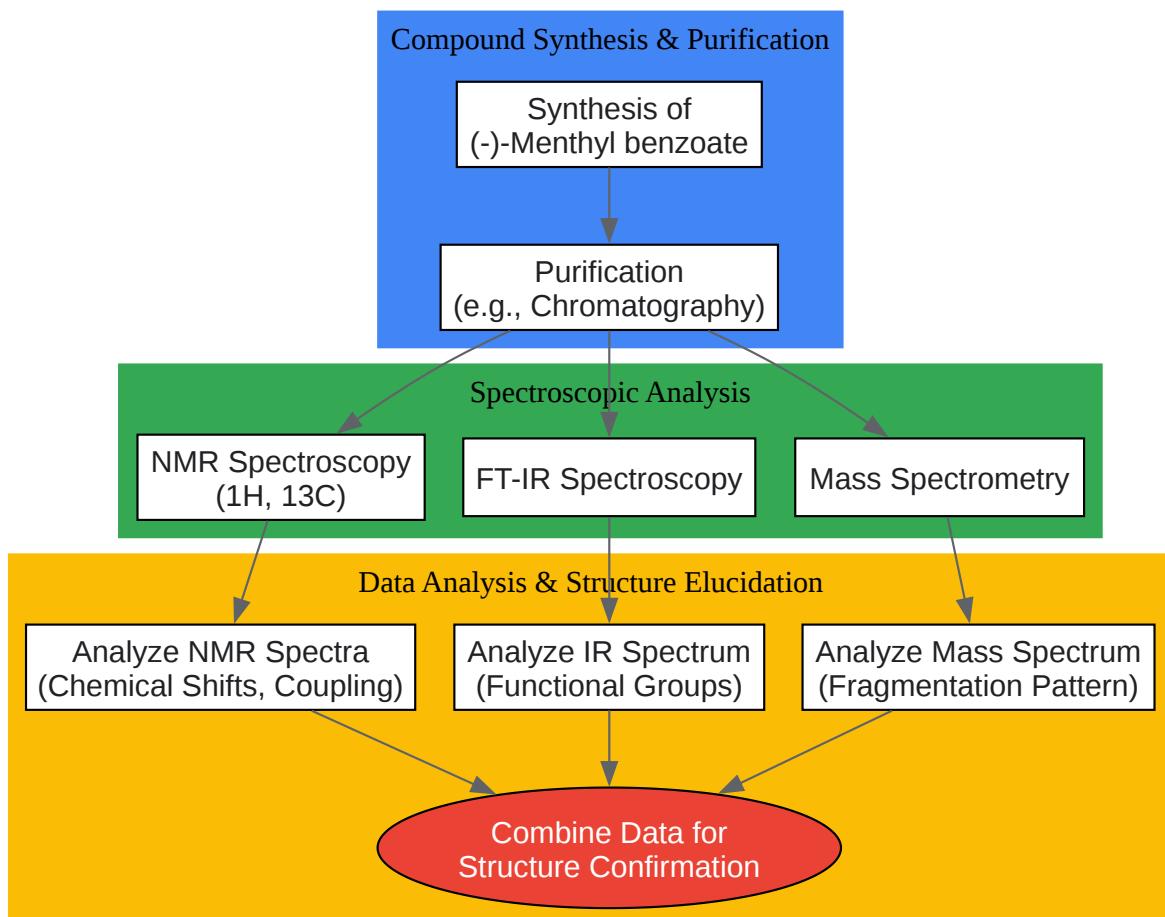
- Data Acquisition: The spectrum should be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning over a range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty cell or the pure solvent should be acquired and subsequently subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction: A small quantity of the sample can be introduced into the mass spectrometer via a direct insertion probe or, for volatile samples, through the injection port of a gas chromatograph coupled to the mass spectrometer (GC-MS).
- Ionization: Electron ionization (EI) at a standard energy of 70 eV is a common method for this type of molecule.
- Data Acquisition: The mass spectrum should be acquired over an appropriate mass-to-charge (m/z) range, for instance, from 40 to 300 amu.

Logical Workflow for Spectroscopic Analysis

The diagram below outlines a standard workflow for the spectroscopic characterization of a synthesized organic compound such as **(-)-Menthyl benzoate**.

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Caption: A typical workflow for the synthesis, purification, and spectroscopic analysis of **(-)-Menthyl benzoate**.

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References

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- 2. (-)-Menthyl benzoate | C17H24O2 | CID 93868 - PubChem [pubchem.ncbi.nlm.nih.gov]
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